molecular formula C21H18N6O4S B2428383 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 896319-94-1

2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No. B2428383
CAS RN: 896319-94-1
M. Wt: 450.47
InChI Key: UIVZSLLJXZAZQH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research. It contains several functional groups, including a pyrrole, a triazole, a sulfanyl, and a nitrophenyl group .

Scientific Research Applications

Synthesis and Biological Activity

The scientific research surrounding this compound focuses on its synthesis and potential biological activities. For instance, derivatives of 1,2,4-triazol, like the one , have been synthesized and studied for their anti-exudative properties. These compounds demonstrated significant activity, surpassing the reference drug in some cases (Chalenko et al., 2019).

Anti-Cancer Activity

Another area of research is the anti-cancer activity of related compounds. Gold (III) and Nickel (II) metal ion complexes derived from similar tetrazole-triazole compounds have been studied for their cytotoxic effects on breast cancer cell lines, with gold (III) complexes showing higher cytotoxicity (Ghani & Alabdali, 2022).

Antimicrobial and Antiviral Activities

Compounds with structural similarities have also been investigated for antimicrobial and antiviral activities. For example, derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown promising antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011). Similarly, novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been synthesized and demonstrated potential in reducing viral replication (Wujec et al., 2011).

Other Applications

Further research includes the study of pyrrole-substituted triazole N-heterocyclic carbenes (NHCs) and their potential applications in various fields, including medicinal chemistry and material science (Funt et al., 2016).

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have shown binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Future Directions

The future directions for this compound could involve further testing and optimization. Similar compounds have shown promising results in biological and medical sciences due to their pronounced docking properties and biological activity .

properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4S/c1-31-18-6-4-5-15(13-18)20-23-24-21(26(20)25-11-2-3-12-25)32-14-19(28)22-16-7-9-17(10-8-16)27(29)30/h2-13H,14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVZSLLJXZAZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

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